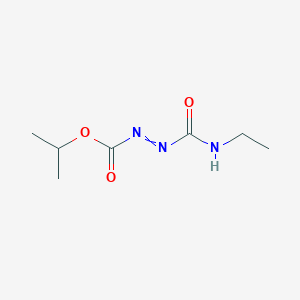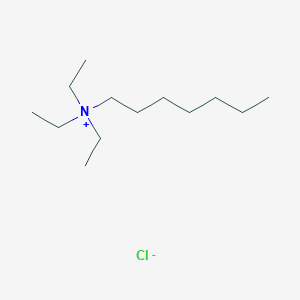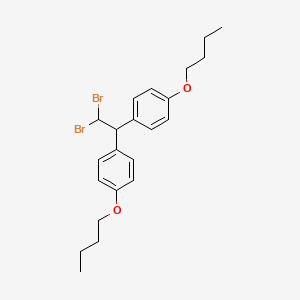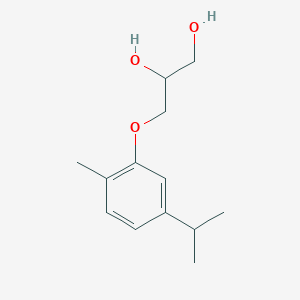
2-(Bromomethyl)-4-chlorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzene ring, along with a benzoyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chlorobenzoyl chloride typically involves multi-step reactions starting from benzene derivatives. One common method involves the bromination of a benzene ring followed by chlorination and subsequent introduction of the benzoyl chloride group. The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (Br2), chlorine (Cl2), aluminum chloride (AlCl3), and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis results in the formation of carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-chlorobenzoyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-chlorobenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce the benzoyl group into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)benzoyl chloride
- 4-Chlorobenzoyl chloride
- 2-(Chloromethyl)-4-chlorobenzoyl chloride
Comparison
Compared to similar compounds, 2-(Bromomethyl)-4-chlorobenzoyl chloride is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis .
Eigenschaften
CAS-Nummer |
62758-50-3 |
|---|---|
Molekularformel |
C8H5BrCl2O |
Molekulargewicht |
267.93 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-chlorobenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2 |
InChI-Schlüssel |
KGTLCQGNQJRYMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CBr)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)

![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)




![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)

![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)


